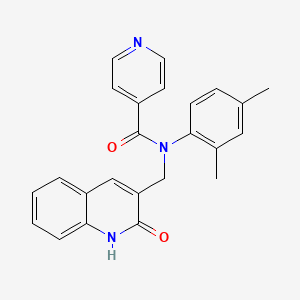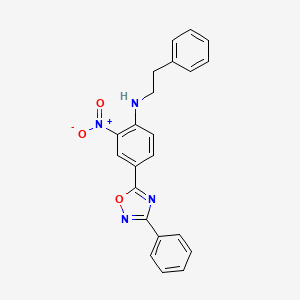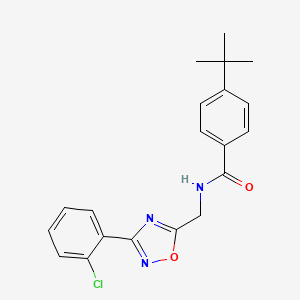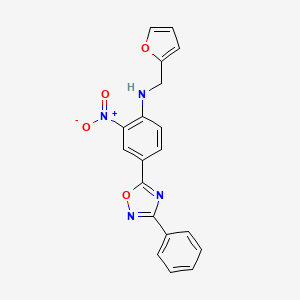
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and antimicrobial activity. Studies have shown that the compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, the compound has demonstrated antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood, but studies have suggested that the compound acts by inhibiting the activity of various enzymes involved in cancer cell proliferation and survival. Additionally, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to modulate various signaling pathways involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide exhibits significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of beta-amyloid protein in Alzheimer's disease, and reduce oxidative stress in Parkinson's disease. Moreover, N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its significant anticancer and neuroprotective activity. Moreover, the compound has demonstrated antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One of the future directions is to explore the potential of the compound as a therapeutic agent for various cancers and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of the compound and its potential side effects. Moreover, the development of new analogs of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide with improved solubility and bioavailability can enhance its potential applications in various fields.
Synthesemethoden
The synthesis of N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with hydrazine hydrate to form the desired compound.
Eigenschaften
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11(19-16(22)13-5-3-2-4-6-13)17-20-15(21-23-17)12-7-9-14(18)10-8-12/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAYFCMCBMGKMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-bromo-N-(4-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7715583.png)

![1-methanesulfonyl-2-methyl-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7715595.png)


![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)





